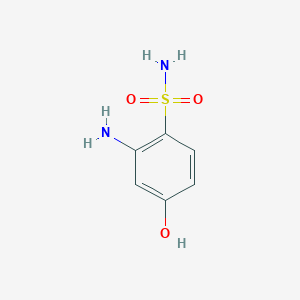

2-Amino-4-hydroxybenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O3S |

|---|---|

Molecular Weight |

188.21 g/mol |

IUPAC Name |

2-amino-4-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C6H8N2O3S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) |

InChI Key |

FTCNREWUBFFBNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)N)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Hydroxybenzenesulfonamide

Historical and Current Synthetic Routes to the Core Scaffold

Traditional methods for synthesizing the 2-Amino-4-hydroxybenzenesulfonamide scaffold often involve multiple steps, including chlorosulfonation, amination, and the reduction of nitro-containing intermediates.

Multi-Step Synthesis from Precursor Compounds

The synthesis of this compound can be initiated from precursor compounds like o-nitrochlorobenzene. google.compatsnap.com A common pathway involves the initial protection of the amino group in a precursor aniline (B41778), followed by electrophilic aromatic substitution to introduce the sulfonyl chloride group. utdallas.edu For instance, acetanilide (B955) can be used as a starting material, undergoing a sequence of reactions to yield the target molecule. utdallas.edu The amino group of aniline is often protected to prevent undesirable side reactions during the subsequent sulfonation step. utdallas.edu

Another approach involves the reaction of 4-aminobenzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde, followed by treatment with sodium borohydride. nih.gov Similarly, 2-hydroxy-4-pentadecylbenzaldehyde (B8506794) can be reacted with 4-aminobenzenesulfonamide in the presence of acetic acid in ethanol (B145695) to produce a Schiff base, which can be further processed. researchgate.net

A patented method describes a multi-step synthesis starting from o-nitrochlorobenzene, which undergoes chlorosulfonation, amination, hydrolysis, acidification, and finally, a reduction reaction to yield this compound. google.compatsnap.com

Chlorosulfonation and Amination Strategies

Chlorosulfonation is a key step in many synthetic routes to benzenesulfonamides. This process introduces the -SO2Cl group onto the aromatic ring, which can then be converted to the sulfonamide by reaction with ammonia (B1221849) (amination). utdallas.edunih.gov

A typical procedure involves reacting a suitable precursor with chlorosulfonic acid. google.compatsnap.comgoogle.com For example, o-nitrochlorobenzene can be treated with chlorosulfonic acid to produce 4-chloro-3-nitrobenzenesulfonyl chloride. google.compatsnap.com This intermediate is then subjected to amination using aqueous ammonia to form 2-nitro-chlorobenzene-4-sulfonamide. google.compatsnap.com The resulting product can then be hydrolyzed and reduced to obtain the final this compound. google.com

To improve the efficiency and reduce the consumption of chlorosulfonic acid, a two-step chlorosulfonation process has been developed. google.compatsnap.com This involves first sulfonating the starting material with chlorosulfonic acid and then chlorinating the resulting sulfonic acid with thionyl chloride. google.compatsnap.com This improved method has been shown to increase the product yield to as high as 96.88%. google.com

The reaction conditions for chlorosulfonation and amination are critical. For instance, the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with concentrated ammonia water can be carried out at a controlled temperature to yield 2-nitro-chlorobenzene-4-sulfonamide with a 90% yield. patsnap.com

Table 1: Chlorosulfonation and Amination Reaction Parameters

| Starting Material | Reagents | Key Intermediate | Final Step | Yield | Reference |

|---|---|---|---|---|---|

| o-Nitrochlorobenzene | 1. Chlorosulfonic Acid, Thionyl Chloride 2. Aqueous Ammonia | 4-chloro-3-nitrobenzenesulfonyl chloride | Hydrolysis and Reduction | 96.88% (chlorosulfonation), 90% (amination) | google.compatsnap.com |

| Aniline derivative | 1. NaNO2, HCl 2. CuCl, AcOH, SO2 3. NH3, DCM | Benzenesulfonyl chloride derivative | Further coupling reactions | Not specified | nih.gov |

Reduction of Nitro-Containing Intermediates

The reduction of a nitro group to an amino group is a crucial final step in many syntheses of this compound. google.comgoogle.com This transformation is necessary when the synthesis starts with a nitro-substituted precursor, such as o-nitrochlorobenzene. google.com

Several methods can be employed for this reduction. A common approach is catalytic hydrogenation using palladium on carbon (10% Pd/C) as a catalyst. prepchem.com For example, 4-acetylamino-2-nitro-N-(4-chlorophenyl)benzenesulfonamide can be hydrogenated at room temperature to yield the corresponding amino compound. prepchem.com

Another method involves using iron powder in the presence of acetic acid. The reaction mixture is heated to 105°C and held for a couple of hours to complete the reduction. google.com Tin(II) chloride in refluxing ethanol is also an effective reducing agent for converting a nitro group to an amine. nih.gov

In some cases, selective reduction is required. For instance, in the synthesis of 2-amino-4-nitrophenol, partial reduction of 2,4-dinitrophenol (B41442) is achieved using sodium sulfide. orgsyn.org Similarly, the nitro group at the 2-position of 2:4-dinitro-1-hydroxybenzene-6-sulfonic acid amides can be selectively reduced to an amino group using aqueous sodium hydrosulfide. google.com

Modern Advancements in Synthetic Approaches

Recent developments in synthetic chemistry have led to more efficient and selective methods for preparing sulfonamides, including this compound. These advancements focus on chemo- and regioselective techniques and the use of catalytic methods.

Chemo- and Regioselective Synthesis Techniques

Chemo- and regioselective synthesis techniques are crucial for constructing complex molecules with high precision, avoiding the need for extensive protecting group strategies. nih.gov In the context of this compound and its derivatives, regioselectivity is particularly important to ensure the correct placement of the amino, hydroxyl, and sulfonamide groups on the benzene (B151609) ring.

One approach to achieve regioselectivity is through the use of directing groups in electrophilic aromatic substitution reactions. utdallas.edu Modern methods also employ catalytic systems to control the regiochemical outcome of reactions. For example, iron(III) chloride has been used as a catalyst for the regioselective synthesis of indene (B144670) derivatives from N-benzylic sulfonamides, demonstrating the potential of catalysts to control reaction pathways. organic-chemistry.orgnih.gov

The synthesis of substituted benzenesulfonamides can also be achieved through selective reactions. For example, a selective Sandmeyer reaction of benzene-1,4-diamine with copper(II) chloride and tert-butyl nitrite (B80452) can yield a 2-chloro analogue with moderate yield. nih.gov

Catalytic Methods in Sulfonamide Synthesis (e.g., Pd-catalyzed coupling)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl sulfonamides. nih.govnih.gov These methods offer a convergent approach, allowing for the variation of both the aryl and amine components of the sulfonamide. nih.gov

One such method is the Suzuki-Miyaura coupling, which can be used to form the C-S bond in sulfonamides. nih.gov In this approach, sulfuric chloride can be used as a source of the –SO2– group in a palladium-catalyzed three-component reaction involving an amine and an arylboronic acid. nih.gov This method has shown good functional group tolerance and selectivity. nih.gov

Another palladium-catalyzed method involves the C-N cross-coupling of sulfinamides and aryl halides. organic-chemistry.org This reaction, using a palladium source like Pd2(dba)3 and a suitable ligand, can produce N-aryl sulfinamides with high efficiency and without racemization of chiral centers. organic-chemistry.org

Furthermore, palladium catalysis can be employed for the chlorosulfonylation of arylboronic acids, providing a route to arylsulfonyl chlorides under mild conditions. nih.gov These intermediates can then be readily converted to sulfonamides. nih.gov

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. Key areas of focus include the use of less hazardous reagents, development of solvent-free reaction conditions, and improving atom economy.

One greener approach involves a three-component cyclocondensation reaction to produce related benzopyran derivatives, which can be achieved under solvent-free conditions at room temperature using a solid catalyst. researchgate.net This method is highlighted for being efficient, time-saving, and producing high yields. researchgate.net Such mechanochemical approaches, utilizing methods like grinding with a pestle and mortar, represent a significant step towards more environmentally friendly chemical synthesis. researchgate.net

Another strategy in green chemistry is the use of less toxic and more environmentally benign reagents. For instance, the reduction of a nitro group, a common step in the synthesis of aromatic amines, can be carried out using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron trichloride (B1173362) hexahydrate and activated carbon in ethanol. google.com This method offers milder reaction conditions and the potential for catalyst and solvent recycling, making it a more sustainable option compared to traditional methods that use large quantities of iron powder and produce significant waste. google.com

The optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for minimizing energy consumption and waste generation. google.com Research has shown that careful control of these parameters can lead to improved yields and reduced environmental impact. uel.ac.uk

Industrial Production Methodologies and Scalability Considerations

The industrial production of this compound typically involves a series of well-defined steps, starting from readily available precursors. A common synthetic route begins with the sulfochlorination of 2-nitrochlorobenzene using chlorosulfuric acid. chemicalbook.comchemicalbook.com The resulting sulfochloride is then treated with ammonia to yield 4-chloro-3-nitrobenzenesulfonamide. chemicalbook.comchemicalbook.com Subsequently, the chlorine atom is replaced by a hydroxyl group through heating in an aqueous sodium hydroxide (B78521) solution. chemicalbook.comchemicalbook.com The final step involves the reduction of the nitro group to an amino group, often using iron turnings, to produce the final product. chemicalbook.comchemicalbook.com

A patented method describes a multi-step synthesis that includes chlorosulfonation, ammoniation, hydrolysis, acidification, and reduction. patsnap.comgoogle.com This process starts with o-nitrochlorobenzene and chlorosulfonic acid to form 4-chloro-3-nitrobenzenesulfonic acid, which is then chlorinated with thionyl chloride to yield 4-chloro-3-nitrobenzenesulfonyl chloride. patsnap.comgoogle.com This intermediate is then subjected to amination with concentrated ammonia water to produce 2-nitrochlorobenzene-4-sulfonamide. patsnap.comgoogle.com

The choice of reagents and the management of byproducts are also significant considerations for large-scale production. Processes that minimize the use of hazardous materials and the generation of waste are preferred for both environmental and economic reasons. google.com The ability to recycle catalysts and solvents, as demonstrated in some greener synthetic routes, is a key advantage for industrial applications. google.com Furthermore, ensuring consistent product quality and purity at a large scale is essential. google.com

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

| Compound Name | Role in Synthesis | Reference |

| 2-nitrochlorobenzene | Starting material | chemicalbook.comchemicalbook.com |

| o-Nitrochlorobenzene | Starting material | patsnap.comgoogle.com |

| p-nitrochlorobenzene | Starting material in an improved process | patsnap.com |

| Chlorosulfuric acid | Reagent for sulfochlorination | chemicalbook.comchemicalbook.com |

| Thionyl chloride | Reagent for chlorination | patsnap.comgoogle.com |

| Ammonia | Reagent for amination | chemicalbook.comchemicalbook.com |

| Sodium hydroxide | Reagent for hydrolysis | chemicalbook.comchemicalbook.com |

| Iron turnings | Reducing agent | chemicalbook.comchemicalbook.com |

| Hydrazine hydrate | Reducing agent in a greener method | google.com |

| 4-chloro-3-nitrobenzenesulfonyl chloride | Intermediate | patsnap.comgoogle.com |

| 2-nitrochlorobenzene-4-sulfonamide | Intermediate | patsnap.comgoogle.com |

Derivatization Strategies and Analogue Synthesis

Design and Synthesis of N-Substituted Sulfonamide Analogues

A significant focus in the derivatization of aminohydroxybenzenesulfonamides has been on the synthesis of N-substituted analogues. These modifications often involve the reaction of the amino group to introduce various heterocyclic and aromatic moieties.

The synthesis of benzenesulfonamide (B165840) derivatives often involves the reaction of an amino group with a sulfonyl chloride. For instance, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide can be synthesized by reacting 2-aminophenol (B121084) with 4-methylbenzenesulfonyl chloride. researchgate.net This general method highlights a potential route for the N-sulfonylation of 2-Amino-4-hydroxybenzenesulfonamide.

Thiazole-containing benzenesulfonamides are another important class of derivatives. The 2-aminothiazole (B372263) scaffold is widely used in medicinal chemistry due to its diverse pharmacological applications. nih.gov The synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives can be achieved through the reaction of 2-aminothiazole with a corresponding sulfonyl chloride. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, the general reactivity suggests its feasibility.

A series of novel thiazolone-benzenesulfonamides have also been prepared, although these syntheses start from 4-aminophenyl)thiourea rather than an aminohydroxybenzenesulfonamide.

Indole-based benzenesulfonamides have been designed and synthesized as potential inhibitors of various enzymes. One synthetic approach involves the reaction of 3-amino-4-hydroxybenzenesulfonamide (B74053) with indole (B1671886) carboxylic acids to form N-(2-hydroxy-5-sulfamoylphenyl)-1H-indole-carboxamides. This reaction is typically carried out in a suitable solvent system like dimethylformamide/dichloromethane (DMF/DCM).

While no direct synthesis of indole-based conjugates starting from this compound was found, the methods applied to its 3-amino isomer provide a viable synthetic strategy.

Triazine-substituted benzenesulfonamides represent a class of compounds with significant biological interest. The synthesis of these analogues often utilizes cyanuric chloride as a starting material, which allows for sequential nucleophilic substitution of its chlorine atoms. researchgate.net

Derivatives of 4-aminobenzenesulfonamide have been conjugated with 1,3,5-triazine (B166579) moieties substituted with amino acids. researchgate.net The synthetic procedures often involve short reaction times in an aqueous sodium bicarbonate medium, yielding satisfactory results. researchgate.net These methods could potentially be adapted for the synthesis of triazine-substituted analogues of this compound.

The synthesis of pyrimidine (B1678525) carboxamide derivatives linked to a hydroxyphenyl group has been explored. For example, a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been synthesized. patsnap.com Although the starting material in this specific study was not this compound, the synthetic strategies for constructing the pyrimidine carboxamide moiety are relevant. The synthesis of 2-aminopyrimidine (B69317) derivatives can also be achieved by the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines.

Exploration of Diverse Chemical Modifications

Beyond N-substitution on the sulfonamide group, the amino group of the aminohydroxybenzenesulfonamide core offers a prime site for a variety of chemical modifications to generate diverse analogues.

The amino group of aminohydroxybenzenesulfonamides is readily derivatized to introduce a wide range of functional groups and heterocyclic systems.

Schiff Base Formation: A common derivatization strategy for primary amines is the formation of Schiff bases through condensation with aldehydes. mdpi.comnih.gov For example, 3-amino-4-hydroxybenzenesulfonamide can be condensed with various aromatic aldehydes in refluxing propan-2-ol to yield Schiff base derivatives in good to excellent yields. mdpi.comnih.gov This reaction is characterized by the formation of a C=N double bond. mdpi.com

α-Amino Ketone Synthesis: The amino group can also be alkylated with bromoacetophenones to afford α-amino ketones. The reaction of 3-amino-4-hydroxybenzenesulfonamide with corresponding bromoacetophenones has been performed in a mixture of water and propan-2-ol at reflux. mdpi.com These α-amino ketones can then serve as intermediates for further chemical transformations. mdpi.com

Michael Addition: The amino group can undergo Michael addition to α,β-unsaturated carbonyl compounds. For instance, the reaction of 3-amino-4-hydroxybenzenesulfonamide with acrylic acid in refluxing water yields the corresponding N-substituted β-amino acid. mdpi.com

The following table summarizes the types of derivatives synthesized from the closely related 3-Amino-4-hydroxybenzenesulfonamide, which could be explored for the 2-amino isomer.

| Derivative Class | Synthetic Precursor | Key Reagents and Conditions | Reference |

| Schiff Bases | 3-Amino-4-hydroxybenzenesulfonamide | Aromatic aldehydes, propan-2-ol, reflux | mdpi.comnih.gov |

| α-Amino Ketones | 3-Amino-4-hydroxybenzenesulfonamide | Bromoacetophenones, H2O:propan-2-ol, reflux | mdpi.com |

| N-Substituted β-Amino Acids | 3-Amino-4-hydroxybenzenesulfonamide | Acrylic acid, water, reflux | mdpi.com |

| Indole-Based Conjugates | 3-Amino-4-hydroxybenzenesulfonamide | Indole carboxylic acids, DMF/DCM |

Hydroxyl Group Functionalization

The phenolic hydroxyl group at the C4 position is a prime site for functionalization, most commonly through alkylation to form ethers. While direct O-alkylation of this compound requires careful control to avoid competing N-alkylation of the more nucleophilic amino group, strategic approaches have been developed for related structures.

One effective strategy for selective O-alkylation of aminophenols involves a three-step process:

Protection of the amino group: The amino group is selectively protected, for instance, by condensation with benzaldehyde (B42025) to form a Schiff base (imine).

Alkylation of the hydroxyl group: The hydroxyl group of the protected intermediate is then alkylated using an alkyl halide in the presence of a base.

Deprotection: The protecting group is removed by hydrolysis, typically under acidic conditions, to regenerate the free amino group, yielding the O-alkylated aminophenol. researchgate.net

This method ensures that alkylation occurs specifically at the less nucleophilic hydroxyl position.

In studies on the regioisomeric 3-amino-4-hydroxybenzenesulfonamide, direct O-alkylation has been achieved on its derivatives. For example, the reaction of a pyrrolidinone-substituted 3-amino-4-hydroxybenzenesulfonamide with ethyl iodide in dimethylformamide (DMF), using potassium hydroxide (B78521) as a strong base and potassium carbonate to maintain anhydrous conditions, resulted in the formation of the O-ethylated product. mdpi.comnih.gov This demonstrates that under specific conditions, direct alkylation of the hydroxyl group is feasible, providing a potential route for derivatizing the this compound scaffold.

| Reaction Type | Reagents and Conditions | Outcome | Reference |

| Selective O-Alkylation | 1. Benzaldehyde (protection) 2. Alkyl halide, Base (alkylation) 3. HCl (hydrolysis) | Selective formation of O-alkylated aminophenol derivative. | researchgate.net |

| Direct O-Alkylation | Ethyl Iodide, KOH, K₂CO₃, DMF | Formation of O-ethylated derivative on a related scaffold. | mdpi.comnih.gov |

Benzene (B151609) Ring Substitutions

Further diversity can be introduced by direct substitution on the benzene ring through electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the existing substituents: the amino (-NH2), hydroxyl (-OH), and sulfonamide (-SO₂NH₂) groups.

Directing Effects: The amino and hydroxyl groups are powerful activating groups and are ortho, para-directors. The sulfonamide group, conversely, is a deactivating group and a meta-director. libretexts.org In this compound, the -NH₂ group is at C2 and the -OH group is at C4. Their combined activating and directing effects strongly favor substitution at positions C3 and C5, which are ortho to both activating groups. The sulfonamide group at C1 also directs to C3 and C5, reinforcing this regioselectivity.

Halogenation: The introduction of a halogen, such as chlorine, onto the benzene ring is a common modification. The compound 2-amino-4-chlorobenzenesulfonamide (B1266025) is a known derivative where a chlorine atom is substituted on the ring, demonstrating the viability of this reaction. nih.gov The synthesis of the parent compound itself can proceed from precursors like 4-chloro-3-nitrobenzenesulfonamide, highlighting that the ring can be substituted prior to the final functional groups being in place. google.comchemicalbook.com

To manage the high reactivity of the aminophenol ring and prevent side reactions, the amino group is often protected, for example, as an acetanilide (B955), before carrying out the electrophilic substitution. libretexts.org This moderates the activating effect and improves the selectivity of the reaction.

| Substitution Position | Activating/Deactivating Influence | Predicted Outcome |

| C3 | ortho to -NH₂ and -OH; meta to -SO₂NH₂ | Highly favored for electrophilic substitution. |

| C5 | para to -NH₂; ortho to -OH; meta to -SO₂NH₂ | Highly favored for electrophilic substitution. |

| C6 | ortho to -NH₂ | Less favored due to steric hindrance and weaker activation compared to C3/C5. |

Methodologies for Library Synthesis and Combinatorial Approaches

The creation of compound libraries based on the this compound scaffold is essential for systematic structure-activity relationship (SAR) studies and drug discovery. Both solution-phase and solid-phase combinatorial strategies are applicable.

Solution-Phase Parallel Synthesis: This is a widely used method for generating libraries of sulfonamides. nih.govnih.gov In this approach, the core scaffold (this compound) is reacted with a diverse set of building blocks in parallel, often in microtiter plates. screening-compounds.comcombichemistry.comfigshare.com For instance, the amino group can be acylated with a library of carboxylic acids or sulfonylated with a library of sulfonyl chlorides. The advantage of solution-phase synthesis is that it avoids the need to develop specific solid-phase attachment and cleavage chemistries. screening-compounds.comcombichemistry.com Purification can be streamlined using techniques like liquid-liquid extraction or precipitation. nih.gov

Solid-Phase Synthesis (SPS): In SPS, the this compound scaffold is first anchored to a solid support (resin). Subsequent reactions are carried out, and excess reagents and byproducts are easily removed by simple washing and filtration. This allows for the use of large excesses of reagents to drive reactions to completion. A "catch and release" strategy is particularly suitable for sulfonamides, where a primary sulfonamide is 'caught' by a resin, alkylated, and then 'released' to yield the pure product. acs.org The "libraries from libraries" concept involves taking an existing library and performing further chemical modifications to generate new, more diverse libraries, a strategy that has been successfully applied to sulfonamide derivatives. nih.govumn.edu

Flow Chemistry: Modern flow chemistry offers a rapid, efficient, and scalable method for synthesizing sulfonamide libraries. acs.orgacs.org Reactions are performed by pumping solutions of reactants through heated or cooled tubes or columns containing reagents or catalysts. This technique allows for precise control over reaction parameters, enhances safety, and facilitates automation, making it ideal for the rapid generation of numerous analogues for screening. acs.orgacs.org

| Methodology | Principle | Advantages | Key Application |

| Solution-Phase Parallel Synthesis | Simultaneous synthesis of individual compounds in separate reaction wells. | No need for linker chemistry; direct biological screening of products. screening-compounds.comcombichemistry.com | Rapid generation of small to medium-sized libraries. nih.gov |

| Solid-Phase Synthesis (SPS) | Scaffold is attached to a solid support for sequential reactions. | Simplified purification; use of excess reagents is possible. nih.gov | Creation of large and diverse compound libraries. |

| Flow Chemistry | Continuous reaction in a reactor system. | High efficiency, scalability, safety, and automation. acs.orgacs.org | Rapid library production and process optimization. |

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule. By analyzing the vibrational modes of the chemical bonds, these techniques offer a unique molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum provides a detailed profile of the functional groups within the molecule. For 2-Amino-4-hydroxybenzenesulfonamide, characteristic absorption bands are expected that correspond to its amine, hydroxyl, sulfonyl, and aromatic functionalities.

Key FT-IR Vibrational Modes for Related Structures:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Sulfonyl (S=O) | Asymmetric Stretching | 1300-1350 |

| Sulfonyl (S=O) | Symmetric Stretching | 1140-1180 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1400-1600 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR by measuring the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for analyzing the carbon skeleton of aromatic compounds and the symmetric stretches of the sulfonyl group.

Raman spectroscopy is extensively used in pharmaceutical analysis for tasks like drug discovery and quality control. nih.gov The Raman spectrum of a compound serves as a unique fingerprint, enabling its identification based on molecular composition. nih.gov While specific Raman data for this compound is not detailed in the provided results, the technique's application to similar molecules demonstrates its potential. For instance, the analysis of various organic compounds reveals characteristic peaks for aromatic ring vibrations and other functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for organic structure elucidation. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule.

For derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053), the ¹H NMR spectra would show distinct signals for the aromatic protons, as well as protons of the amino and hydroxyl groups. nih.gov The chemical shifts and coupling patterns of the aromatic protons are particularly informative for determining the substitution pattern on the benzene (B151609) ring. nih.gov Similarly, the ¹³C NMR spectra of these derivatives would exhibit characteristic resonances for the aromatic carbons, the carbon bearing the hydroxyl group, and the carbon attached to the amino group. nih.gov The analysis of related sulfonamides often involves recording spectra in solvents like DMSO-d₆ or CDCl₃, with chemical shifts reported in parts per million (ppm). rsc.orgrsc.org

Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Similar Structures:

| Nucleus | Functional Group Environment | Typical Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 6.5 - 8.5 |

| ¹H | Amine (NH₂) Protons | Variable, often broad |

| ¹H | Hydroxyl (OH) Proton | Variable, often broad |

| ¹³C | Aromatic Carbons | 110 - 160 |

| ¹³C | Carbon attached to -OH | 150 - 165 |

| ¹³C | Carbon attached to -NH₂ | 140 - 150 |

Advanced NMR Techniques for Conformational Analysis

Beyond basic one-dimensional NMR, advanced two-dimensional (2D) techniques are crucial for unambiguous signal assignment and for studying the three-dimensional conformation of molecules. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in piecing together the complete molecular structure. psu.edu

While specific advanced NMR studies on this compound were not found, the application of these techniques to similar molecules is well-documented. For example, 2D NMR methods like ¹H-¹³C HSQC are used to establish direct one-bond correlations between protons and the carbons they are attached to, while HMBC reveals longer-range (2-3 bond) correlations, which is vital for connecting different parts of a molecule. psu.edu These techniques can also provide insights into the conformational preferences of flexible parts of the molecule. For larger molecules and biologics, advanced NMR methods are used to assess higher-order structure and similarity. nih.gov

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to obtain information about its elemental composition and structure through fragmentation patterns.

The molecular weight of this compound can be precisely determined using high-resolution mass spectrometry (HRMS). rsc.org Techniques like electrospray ionization (ESI) are commonly employed to generate ions from the analyte. nih.govrsc.org The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts. rsc.org Fragmentation analysis (MS/MS) can further confirm the structure by breaking the molecule into smaller, predictable fragments, providing evidence for the presence of the benzenesulfonamide (B165840) core and the amino and hydroxyl substituents. nih.gov For instance, the loss of SO₂ or the amino group would result in characteristic fragment ions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed description of the molecular properties of sulfonamides. indexcopernicus.com These calculations help in understanding the fundamental aspects of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a preferred tool for optimizing the geometry of molecules like 2-Amino-4-hydroxybenzenesulfonamide to find their most stable conformation (lowest energy state). DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can determine key structural parameters. indexcopernicus.com

Illustrative Optimized Geometrical Parameters for a Sulfonamide Derivative

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring, specifically near the amino and hydroxyl groups, while the LUMO might be distributed over the electron-withdrawing sulfonamide group. This distribution facilitates intramolecular charge transfer (ICT), a key feature in many functional molecules. indexcopernicus.com

Key Electronic Properties Derived from HOMO-LUMO Energies

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness |

| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | Propensity to accept electrons |

Note: These parameters are calculated from HOMO and LUMO energy values obtained from quantum chemical computations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue shows areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonate group and the hydroxyl group, as well as the nitrogen of the amino group, due to the presence of lone pairs. indexcopernicus.comdoi.org The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue). indexcopernicus.com This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding, which are vital for the molecule's biological activity and crystal packing. doi.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states of molecules. This method is used to calculate the absorption spectra (UV-Visible) and predict the wavelengths of maximum absorption (λmax). By analyzing the electronic transitions between molecular orbitals, TD-DFT can elucidate the nature of these transitions, such as n→π* or π→π*. researchgate.net

For this compound, TD-DFT calculations could predict its UV-Visible spectrum, providing information about how the molecule interacts with light. The results would help to understand the intramolecular charge transfer (ICT) character of its electronic transitions, which is influenced by the donor (amino, hydroxyl) and acceptor (sulfonamide) groups.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on single, static molecules (often in the gas phase), molecular modeling and dynamics simulations can explore the behavior of molecules in a more realistic environment, such as in solution or interacting with a biological target.

Molecular dynamics (MD) simulations could be used to study the conformational flexibility of this compound in an aqueous environment. These simulations track the movements of atoms over time, providing insights into the molecule's dynamic behavior, hydration, and the stability of different conformations. Such studies are particularly relevant for understanding how the molecule might behave in a biological system, although specific MD studies on this isomer are not widely documented.

Molecular Docking for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in understanding the interactions between drug candidates and their biological targets. For derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053), a close isomer of this compound, molecular docking has been employed to elucidate their interactions with enzymes like carbonic anhydrases (CAs). nih.gov

The process involves placing the ligand in the binding site of the protein and evaluating the binding energy for numerous conformations and orientations. nih.gov The goal is to identify the pose with the lowest energy, which corresponds to the most stable protein-ligand complex. nih.gov These simulations can reveal crucial chemical interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with key amino acid residues in the active site, like Cys25, Gln19, and Gly66. researchgate.net For instance, studies on sulfonamide derivatives binding to CAs have shown that the sulfonamide group typically coordinates to the zinc ion in the active site, while the rest of the molecule forms interactions with surrounding amino acid residues, influencing selectivity and affinity. nih.gov

The insights gained from molecular docking are fundamental for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity, thereby guiding the design of more potent and selective inhibitors. nih.gov

Prediction of Binding Modes and Affinities

Computational methods are crucial for predicting how a ligand binds to a protein and the strength of this interaction, known as binding affinity. nih.gov Following molecular docking, which predicts the binding pose, the binding affinity is often calculated and expressed in terms of energy, typically kcal/mol. nih.gov A lower binding energy generally indicates a more stable and potent protein-ligand complex. nih.gov

Various scoring functions and algorithms are used to estimate these affinities. For example, web servers like Dockthor utilize algorithms that consider van der Waals forces and electrostatic energies to calculate the total energy of the protein-ligand complex. nih.gov Computational target prediction methods can be broadly classified into structure-based and ligand-based approaches. nih.gov Structure-based methods, like docking, rely on the 3D crystal structure of the target protein. nih.gov

These predictions are vital for screening large libraries of compounds to identify potential drug candidates before undertaking expensive and time-consuming experimental synthesis and testing. mdpi.com The predicted binding modes help visualize how a compound like this compound or its derivatives fits into the active site of a target enzyme, providing a rational basis for chemical modifications to improve binding affinity and specificity. nih.gov

Table 1: Example of Predicted Binding Affinities for Natural Compounds with ACE2 Protein

This table illustrates typical data generated from docking studies, showing the binding affinity and energy components for various ligands.

| Compound Name | Affinity (kcal/mol) | Total Energy | VdW Energy | Electrostatic Energy |

| Hesperidin | -9.167 | 55.969 | -29.393 | -22.905 |

| Chrysin | -7.146 | 9.875 | -9.783 | -25.985 |

| Emodin | -9.834 | 1.643 | -8.475 | -19.919 |

| Anthraquinone | -7.477 | 22.709 | -15.811 | -4.498 |

| Rhein | -7.423 | 10.453 | -10.247 | -28.256 |

Source: Adapted from molecular docking study data. nih.gov

Computational Approaches for Enzyme Active Site Characterization

Understanding the structure and chemical environment of an enzyme's active site is critical for drug design. Computational chemistry offers powerful tools to characterize these sites. nsf.govnih.gov Methods based on computed chemical and electrostatic properties can predict which amino acids are biochemically active. nsf.gov For example, theoretical titration curves calculated from electrostatic potentials can identify ionizable residues involved in catalysis. nsf.gov

For enzymes like carbonic anhydrases, which are targets for sulfonamide drugs, computational models can characterize the active site cavity. Studies have shown differences in the active site dimensions between various CA isozymes, such as CAI being narrower than CAII, which can be exploited for designing isozyme-specific inhibitors. nih.gov Unsupervised language modeling, applying a Transformer architecture to representations of chemical reactions, has also been used to identify substrate-active site interactions from sequence data alone, helping to pinpoint the active site in proteins of unknown function. chemrxiv.org These computational analyses provide a detailed map of the active site's electrostatic and steric features, guiding the modification of lead compounds like this compound to achieve better complementarity and higher affinity. nih.govnsf.gov

Conformational Analysis using Computational Methods

The 3D shape, or conformation, of a molecule is crucial for its biological activity. Conformational analysis involves identifying the stable, low-energy conformations a molecule can adopt. Computational methods, particularly Density Functional Theory (DFT), are widely used for this purpose. nih.gov These methods can complement experimental techniques like NMR and X-ray crystallography. nih.gov For example, in a study of related benzothiazepine (B8601423) derivatives, DFT calculations corroborated the presence of an intramolecularly hydrogen-bonded pseudo-aromatic ring that was initially identified by spectroscopic methods. nih.gov Such stable conformations can significantly influence how the molecule interacts with its biological target. By understanding the preferred conformations of this compound, researchers can better predict its binding mode and design derivatives with optimized shapes for specific protein targets.

Topological Studies of Electron Density (e.g., ELF, LOL, ALIE, RDG)

The topological analysis of scalar fields related to electron density provides deep insights into chemical bonding and non-covalent interactions within a molecule. researchgate.net Tools like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Atom-in-Molecule (AIM) theory are employed to analyze the electron distribution. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) itself. nih.gov A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms, which is necessary to formally define a chemical bond, including hydrogen bonds. nih.gov Other analyses, such as Reduced Density Gradient (RDG), are used to find and visualize weak interactions within the molecule. researchgate.net These topological studies can identify the main binding areas and characterize the nature of chemical bonds—whether they are covalent, ionic, or involve weaker interactions. researchgate.netmdpi.com For instance, in a computational study of a benzenesulfonamide (B165840) derivative, topological analyses (ELF, LOL, ALIE, RDG) were performed to locate the primary binding regions and understand the weak intramolecular interactions. researchgate.net

Computational Prediction Methodologies for Drug-Likeness Parameters

Before a compound is synthesized, computational methods are used to predict its "drug-likeness"—a qualitative assessment of its potential to be an orally active drug in humans. f1000research.com This involves calculating various physicochemical properties and checking for compliance with established rules. f1000research.com

Several online tools and methodologies are available for this purpose:

Swiss-ADME: This web tool calculates physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME), and drug-likeness. researchgate.netnih.gov It assesses compliance with several rules, including Lipinski's Rule of Five, Ghose filter, Veber rule, Egan rule, and Muegge rule. researchgate.net

Lipinski's Rule of Five: This is a key guideline for drug-likeness. It states that an orally active drug generally has a molecular weight under 500 Da, a logP (octanol-water partition coefficient) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. mdpi.com

ADMET Prediction: Tools like admetSAR and PreADMET predict ADME and toxicity (ADMET) profiles, including properties like aqueous solubility, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition, and potential toxicity (e.g., mutagenicity, carcinogenicity). nih.govresearchgate.net

These computational screens filter out compounds with unfavorable properties early in the drug discovery process, saving time and resources. mdpi.comf1000research.com For a molecule like this compound, these tools would be used to evaluate its potential as a lead compound for further development. nih.gov

Table 2: Common Computationally Predicted Drug-Likeness and ADME Parameters

This table outlines key parameters evaluated by computational tools to assess a compound's potential as a drug candidate.

| Parameter Category | Parameter | Description |

| Physicochemical | Molecular Weight (MW) | Influences absorption and distribution; typically <500 Da for oral drugs. mdpi.com |

| logP (Octanol/Water Partition Coeff.) | Measures lipophilicity; affects absorption and distribution. Typically <5. mdpi.com | |

| Topological Polar Surface Area (TPSA) | Relates to membrane permeability; often used to predict oral absorption. researchgate.net | |

| Pharmacokinetics | Gastrointestinal (GI) Absorption | Predicts the extent of absorption from the gut. researchgate.net |

| (ADME) | Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | Identifies if the compound is likely to be removed from cells by this efflux pump. researchgate.net | |

| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. researchgate.net | |

| Drug-Likeness | Lipinski's Rule of Five Violation | Counts violations of Lipinski's rules to assess overall drug-likeness. mdpi.com |

| Bioavailability Score | An overall score predicting the fraction of an administered dose that reaches systemic circulation. | |

| Medicinal Chemistry | PAINS (Pan-Assay Interference Compounds) | Flags substructures known to interfere with bioassays. researchgate.net |

| Brenk Structural Alert | Identifies fragments known to be toxic or metabolically unstable. researchgate.net |

Mechanistic Studies of Biological Activity Non Clinical

Enzyme Inhibition Mechanism Research

The biological activity of 2-Amino-4-hydroxybenzenesulfonamide and its derivatives is primarily attributed to their ability to inhibit various enzymes. The sulfonamide group is a key pharmacophore that interacts with the active sites of these enzymes, leading to the modulation of their catalytic functions. This section details the non-clinical mechanistic studies of its inhibitory action on several key enzyme targets.

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. acs.orgmdpi.com The primary mechanism of inhibition involves the sulfonamide group (-SO₂NH₂) binding to the catalytic Zn(II) ion in the active site. acs.orgnih.gov The deprotonated sulfonamide nitrogen forms a coordination bond with the zinc ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity of reversibly hydrating CO₂. nih.govwikipedia.org

Derivatives of this compound have been investigated for their inhibitory activity against several human (h) CA isoforms, including the cytosolic hCA I and hCA II, the membrane-bound hCA IV, and the tumor-associated isoforms hCA IX and XII. nih.govnih.govnih.gov The affinity and selectivity of these compounds can be modulated by substitutions on the benzenesulfonamide (B165840) scaffold. mdpi.com These modifications influence interactions with amino acid residues lining the active site cavity, which vary among the different isoforms. unifi.it

Studies have shown that while many benzenesulfonamide derivatives potently inhibit the physiologically dominant and off-target isoform hCA II, specific structural modifications can lead to selectivity for other isoforms. nih.govnih.gov For instance, some derivatives show moderate to poor inhibition of hCA I but significant inhibition of hCA II, IX, and XII in the nanomolar range. acs.orgnih.gov The development of isoform-selective inhibitors is a key goal, particularly for targeting tumor-associated CAs like hCA IX and XII, which are implicated in cancer progression. nih.govnih.gov

Table 1: Inhibitory Activity (Kᵢ) of Representative Benzenesulfonamide Derivatives against various hCA Isoforms

| Compound/Derivative Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |

|---|---|---|---|---|

| Mono-tailed Benzenesulfonamides | 68.4–458.1 nM | 62.8–153.7 nM | - | 55.4–113.2 nM |

| Halogenated Benzenesulfonamides | - | 2.4–4.9 nM | 9.7–88 nM | 14–316 nM |

| N-carbamimidoyl Benzenesulfonamides | >100 µM | >100 µM | 0.168–0.921 µM | 0.335–1.451 µM |

Data compiled from multiple studies for illustrative purposes. acs.orgnih.govnih.gov

Lipoxygenases (LOXs) are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, producing bioactive lipid mediators involved in inflammatory responses. nih.govnih.govrsc.org The platelet-type 12-lipoxygenase (12-LOX) is of particular interest due to its role in inflammation, platelet aggregation, and cancer. nih.govacs.org Derivatives based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have been identified as potent and selective inhibitors of 12-LOX. nih.govnih.govwipo.int

The mechanism of inhibition by these compounds involves targeting the 12-LOX enzyme to prevent the formation of pro-inflammatory lipid mediators. patsnap.commdpi.com Optimization of this benzenesulfonamide-based scaffold has led to compounds with nanomolar potency against 12-LOX and high selectivity over other related lipoxygenases and cyclooxygenases. nih.govnih.govacs.org These inhibitors function by blocking the enzyme's activity, which in turn reduces the production of metabolites like 12-hydroxyeicosatetraenoic acid (12-HETE), thereby mitigating downstream inflammatory and pathological processes. nih.govmdpi.com

Table 2: 12-LOX Inhibitory Activity of Optimized Benzenesulfonamide Derivatives

| Compound | 12-LOX Inhibition (IC₅₀) | Selectivity |

|---|---|---|

| Phenyl Derivative (48) | 0.5 µM | High |

| Benzothiazole Derivative (39) | 0.24 µM | High |

| Benzoxazole Derivative (36) | Nanomolar range | Excellent |

Data from a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives. nih.govacs.org

The sulfonamide functional group is the cornerstone of the antibacterial action of sulfa drugs, which function by interfering with folic acid synthesis in bacteria. wikipedia.orgyoutube.com Bacteria must synthesize folic acid de novo, as they cannot acquire it from their environment, unlike humans who obtain it through diet. wikipedia.orgpatsnap.com This metabolic pathway is essential for the production of nucleotides, the building blocks of DNA and RNA. patsnap.com

The mechanism of action involves competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgpatsnap.comnih.gov this compound, like other sulfonamides, is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. wikipedia.orgnih.gov By binding to the active site of DHPS, the sulfonamide competitively prevents PABA from being incorporated into dihydropteroate, a precursor to folic acid. patsnap.comfrontiersin.orgresearchgate.net This blockade halts the synthesis of folic acid, leading to a bacteriostatic effect where bacterial growth and multiplication are inhibited. wikipedia.orgyoutube.com This targeted interference with a crucial bacterial metabolic pathway, which is absent in humans, accounts for the selective antimicrobial activity of sulfonamides. patsnap.comfrontiersin.org

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression by removing acetyl groups from lysine residues on histones. google.com Inhibition of HDACs is a recognized therapeutic strategy in cancer treatment. researchgate.net Novel sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit human HDACs. researchgate.netnih.gov

The inhibitory mechanism of these compounds typically involves a zinc-chelating group that interacts with the zinc ion in the catalytic site of the HDAC enzyme. researchgate.net While many HDAC inhibitors use a hydroxamic acid moiety for this purpose, research has explored benzenesulfonamide-based structures as alternative zinc-binding groups. researchgate.netnih.gov Structure-activity relationship studies have identified key structural requirements for potent enzymatic inhibition, leading to the development of compounds with IC₅₀ values in the low nanomolar range. researchgate.net Some novel benzamide-based sulfonamides have shown potent and selective inhibitory activity against specific HDAC isoforms, such as HDAC3. nih.gov

Table 3: HDAC Inhibitory Activity of a Representative Sulfonamide Derivative

| Compound | Target | HDAC Inhibition (IC₅₀) |

|---|---|---|

| Compound 7e | Pan-HDAC | 11.5 nM |

| Compound PH14 | HDAC3 | 24.5 nM |

Data from studies on novel sulfonamide and benzamide-based HDAC inhibitors. researchgate.netnih.gov

Vanin-1 (VNN1) is a pantetheinase enzyme anchored to the cell surface that hydrolyzes pantetheine into pantothenic acid (vitamin B5) and cysteamine. frontiersin.orgopnme.com This enzyme is implicated in oxidative stress and inflammatory responses, making it a potential therapeutic target for conditions like inflammatory bowel disease (IBD). frontiersin.orgopnme.comnih.gov

The development of specific Vanin-1 inhibitors is an active area of research. frontiersin.orgguidetopharmacology.org The mechanism of these inhibitors involves blocking the enzymatic activity of Vanin-1, thereby preventing the conversion of pantetheine. opnme.com This inhibition can be achieved through reversible, competitive binding to the enzyme's active site. opnme.com Various chemical scaffolds, including pyrimidine (B1678525) amides and thiazole carboxamides, have been explored to design potent and selective Vanin-1 inhibitors. frontiersin.orgnih.gov Pharmacological inhibition of Vanin-1 has been shown to result in anti-inflammatory and antioxidant effects in preclinical models of colitis. nih.govnih.gov

The versatile benzenesulfonamide scaffold has been explored for its inhibitory potential against other enzyme targets as well. One such target is tyrosinase , a key copper-containing enzyme responsible for the rate-limiting step in melanin biosynthesis. nih.govnih.gov Overproduction of melanin can lead to hyperpigmentation disorders, and tyrosinase inhibitors are sought after for cosmetic and therapeutic applications. nih.govtandfonline.comresearchgate.net Sulfonamide derivatives have been designed and synthesized as tyrosinase inhibitors, demonstrating that this chemical class can interact with the dinuclear copper center in the enzyme's active site. nih.govtandfonline.com

Molecular Target Identification and Validation

The validation of molecular targets is a critical step in understanding the mechanism of action of a bioactive compound. For this compound and related sulfonamides, research has identified several key proteins and interactions that are crucial to their biological effects.

The therapeutic effects of sulfonamides are predicated on their ability to bind to specific protein targets. A notable target for this class of compounds is the enzyme family of carbonic anhydrases (CAs). A study involving novel derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) confirmed their binding affinity for various human carbonic anhydrase isoenzymes using a fluorescent thermal shift assay wikipedia.org. The specific interactions were further detailed by determining the crystal structures of a derivative complexed with CAI and CAII wikipedia.org. This binding is significant as CAs are involved in numerous physiological processes, and their inhibition is a target for various therapeutic areas. Similarly, a metabolite of hydrochlorothiazide, 2-amino-4-chloro-m-benzenedisulfonamide, demonstrated a high concentration in erythrocytes, which was attributed to specific binding to carbonic anhydrase nih.gov.

In the context of antimicrobial activity, the primary protein target is dihydropteroate synthase (DHPS). Sulfonamides act as competitive inhibitors by binding to the active site of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA) nih.gov. This interaction is foundational to the antibacterial effect of the entire sulfa drug class nih.govtandfonline.com.

| Target Protein | Interacting Compound Class | Binding Mechanism | Biological Relevance |

| Carbonic Anhydrases (CAs) | Sulfonamide Derivatives | Direct binding to the enzyme's active site | Diuretic, Antiglaucoma, Anticancer activities |

| Dihydropteroate Synthase (DHPS) | Antibacterial Sulfonamides | Competitive inhibition of the PABA binding site | Antimicrobial activity |

| WDR5 | Biaryl Sulfonamides | Disruption of protein-protein interaction with MYC | Anticancer activity |

| Cyclooxygenase-2 (COX-2) | NSAID Sulfonamides | Selective inhibition of the enzyme's active site | Anti-inflammatory activity |

Recent anticancer strategies have focused on disrupting key protein-protein interactions that drive tumor growth. One such critical interaction is between the WD repeat-containing protein 5 (WDR5) and the MYC oncoprotein. WDR5 acts as a crucial cofactor for the recruitment of MYC to its target genes, and this association is essential for MYC-driven tumorigenesis.

Significantly, small molecules based on a sulfonamide scaffold have been developed as potent inhibitors of this interaction. Through structure-based design and fragment screening, researchers have identified biaryl sulfonamides and salicylic acid-derived sulfonamides that bind to a shallow, hydrophobic cleft on WDR5 known as the WDR5-binding motif (WBM) site nih.govnih.gov. By occupying this site, the sulfonamide inhibitors prevent the binding of the MYC protein, leading to a reduction of MYC localization on chromatin nih.gov. This demonstrates a sophisticated mechanism where a sulfonamide-based compound can modulate oncogenic signaling by targeting a specific protein-protein interface rather than a classic enzymatic active site.

The Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a critical signaling cascade that regulates cellular processes like proliferation and survival mdpi.combenthamscience.comcancer-research-network.com. Aberrant activation of this pathway is a hallmark of many cancers, making its components attractive therapeutic targets rndsystems.com.

The sulfonamide functional group is a key structural motif in several potent inhibitors of this pathway. For example, selective inhibitors of BRAF kinase, a central component of the cascade, incorporate a sulfonamide moiety. Compounds like Vemurafenib and Dabrafenib are designed to bind to the ATP-binding site of the BRAF kinase, thereby interfering with the MAPK signaling pathway and inhibiting the proliferation of cancer cells with specific BRAF mutations nih.gov. Another multi-kinase inhibitor, Sorafenib, which also targets the Raf/MEK/ERK pathway, contains structural elements that are common in sulfonamide-based drug design nih.govtandfonline.comselleckchem.comnih.govresearchgate.net. Furthermore, studies on newly synthesized sulfonamide derivatives have demonstrated their ability to affect the phosphorylation of ERK, a downstream effector in the pathway, suggesting a direct or indirect modulatory role nih.govnih.gov.

Elucidation of Antimicrobial Action Mechanisms

The primary antimicrobial mechanism of this compound and related sulfa drugs is the inhibition of folate synthesis in microorganisms nih.gov. Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. A crucial enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate tandfonline.comselleckchem.com.

Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS nih.gov. They bind to the enzyme's active site, preventing PABA from binding and thereby halting the production of dihydropteroate and, consequently, folic acid. Without folic acid, bacteria are unable to synthesize nucleic acids (DNA and RNA) and essential amino acids, which prevents their growth and replication nih.govnih.gov. This action is bacteriostatic rather than bactericidal, as it inhibits multiplication without directly killing the existing bacteria nih.gov. Some research also suggests that sulfonamides can act as alternative substrates, leading to the formation of non-functional pterin-sulfonamide dead-end products, which may further disrupt the folate pathway.

Anti-inflammatory Mechanism Research

The sulfonamide moiety is present in several anti-inflammatory drugs, and their mechanisms of action have been well-characterized. A primary mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the production of prostaglandins, which are major contributors to inflammation and pain nih.gov. Certain sulfonamide derivatives, such as Celecoxib, were specifically designed as selective COX-2 inhibitors rndsystems.com. By blocking this enzyme, these compounds reduce the synthesis of inflammatory prostaglandins.

Beyond COX-2 inhibition, sulfonamide-containing compounds like certain diuretics may modulate inflammation through other pathways. These can include influencing the nuclear factor kappa B (NFκB) signaling pathway, which is a critical regulator of pro-inflammatory cytokine production mdpi.com. By modulating NFκB and related pathways, these compounds can decrease the expression of inflammatory mediators like interleukins and tumor necrosis factor α (TNFα) mdpi.com.

Antiviral Action Mechanism Research

For retroviruses like HIV, sulfonamide derivatives have been developed to target multiple points in the viral life cycle researchgate.net. Some function as potent protease inhibitors, preventing the maturation of new viral particles. Others act as non-nucleoside reverse transcriptase inhibitors or integrase inhibitors, blocking the synthesis and integration of viral DNA into the host genome. Another novel antiviral strategy for sulfonamides involves targeting critical zinc finger proteins of the virus. Primary sulfonamide groups can trigger the ejection of zinc ions from these proteins, inhibiting viral replication through a mechanism that is less prone to the development of drug resistance researchgate.net. Additionally, some sulfonamides act as chemokine antagonists, which function as HIV entry inhibitors.

In the context of plant viruses, such as the potato virus Y (PVY), novel 3-hydroxy-2-oxindole derivatives containing a sulfonamide moiety have been shown to exert antiviral effects by triggering the plant's host immunity pathways benthamscience.com.

Anticancer Action Mechanism Research

Non-clinical research into the anticancer mechanisms of this compound has primarily focused on the biological activities of its synthesized derivatives. This compound serves as a crucial scaffold for developing new therapeutic agents, and studies have elucidated several ways in which these derivatives exert their anticancer effects at a cellular and molecular level. nih.govresearchgate.net The main mechanisms identified include the inhibition of specific enzymes crucial for tumor survival and the induction of programmed cell death pathways.

One of the most significant mechanisms of action for derivatives of this compound is the inhibition of human carbonic anhydrases (CAs). nih.govnih.gov Carbonic anhydrases are enzymes that play a role in regulating pH. In cancerous tumors, specific isoforms of these enzymes, such as CA IX and CA XII, are often overexpressed, particularly in hypoxic (low oxygen) environments. nih.gov This overexpression helps tumor cells to survive and proliferate in the acidic microenvironment they create. By inhibiting these enzymes, benzenesulfonamide derivatives can disrupt the pH balance within and around cancer cells, leading to their death. nih.gov The inhibition of CA IX, which is found in high levels in many solid tumors but has limited presence in normal tissues, makes it an attractive target for anticancer therapies. nih.gov

Studies on a series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide tested their effects on various cancer cell lines, including human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1). nih.govnih.gov The research demonstrated that certain derivatives could effectively reduce the viability of these cancer cells in both standard 2D cultures and more complex 3D spheroid models, which better mimic the environment of a solid tumor. nih.govresearchgate.netnih.gov For instance, one derivative, identified as compound 9, acted as a multi-CA inhibitor and was shown to reduce the viability of spheroids from all tested cancer cell lines. nih.govnih.gov Interestingly, another derivative, compound 21, also reduced cancer cell viability but did so without binding to carbonic anhydrases, suggesting that derivatives from this scaffold can act through multiple, distinct mechanisms. nih.govnih.gov

Beyond enzyme inhibition, other mechanistic studies involving related benzenesulfonate and sulfonamide compounds have revealed an ability to interfere with the cancer cell cycle. Research on certain novel benzenesulfonate scaffolds demonstrated the capacity to cause cell cycle arrest in the G2/M phase. nih.gov This arrest prevents the cancer cells from dividing and proliferating. This action was observed in both leukemia (K562) and glioblastoma (U-251) cell lines. nih.gov

The induction of apoptosis, or programmed cell death, is another key anticancer mechanism identified for sulfonamide-based compounds. nih.gov This can occur through various cellular pathways. Some derivatives have been shown to trigger autophagy, a process where the cell degrades its own components, which can lead to cell death in apoptosis-resistant cancers. nih.gov Investigations into similar chemical structures have shown that they can induce apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways, which involves the activation of key proteins such as caspases. mdpi.com

The detailed findings from these non-clinical studies are summarized in the table below.

| Compound Class/Derivative | Cancer Cell Line(s) | Observed Mechanism | Outcome |

| Derivatives of 3-Amino-4-hydroxybenzenesulfonamide (e.g., Compound 9) | Glioblastoma (U-87), Triple-negative breast cancer (MDA-MB-231), Prostate adenocarcinoma (PPC-1) | Inhibition of multiple Carbonic Anhydrase (CA) isoforms | Reduced viability of cancer cells in 2D and 3D spheroid cultures. nih.govnih.gov |

| Derivatives of 3-Amino-4-hydroxybenzenesulfonamide (e.g., Compound 21) | Glioblastoma (U-87), Triple-negative breast cancer (MDA-MB-231) | Non-CA binding mechanism | Reduced growth and viability of cancer cells in 3D cultures. nih.govnih.gov |

| Benzenesulfonamide Derivatives | Various solid tumors | Selective inhibition of tumor-associated Carbonic Anhydrase IX (CA IX) | Disruption of pH regulation in the tumor microenvironment, leading to apoptosis. nih.gov |

| Novel Benzenesulfonate Scaffolds (BS1, BS4) | Leukemia (K562), Glioblastoma (U-251) | Cell cycle arrest at the G2/M phase | Inhibition of cancer cell proliferation. nih.gov |

| Novel Benzenesulfonate Scaffolds | Leukemia (K562), Glioblastoma (U-251) | Induction of apoptosis and autophagy | Programmed cell death. nih.gov |

Structure Activity Relationship Sar Investigations

Systematic Modification and Activity Correlation

The systematic modification of the 2-Amino-4-hydroxybenzenesulfonamide core has been a key strategy in elucidating its structure-activity relationship, particularly as inhibitors of carbonic anhydrases (CAs). mdpi.comresearchgate.net A 2025 study detailed the synthesis of a series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053), which were subsequently evaluated for their binding affinities against twelve catalytically active CA isoenzymes. researchgate.netnih.govnih.gov

These modifications included the introduction of various fragments at the 3-amino position, leading to the formation of Schiff bases, β-alanines, aminoketones, imidazoles, and 5-oxopyrrolidines. researchgate.netnih.gov The evaluation of these derivatives demonstrated that even minor structural changes could lead to significant differences in their binding affinities for various CA isoenzymes. mdpi.com For instance, the synthesis of Schiff bases was achieved by condensing 3-amino-4-hydroxybenzenesulfonamide with appropriate aromatic aldehydes. researchgate.netnih.gov This systematic approach allows for a correlational analysis between the structural modifications and the resulting biological activity, providing a rational basis for the design of more potent and selective inhibitors. researchgate.netnih.gov

Identification of Key Pharmacophoric Features

The core structure of this compound possesses key pharmacophoric features that are essential for its biological activity. The presence of both hydrophilic (hydroxyl and amino groups) and lipophilic (the aromatic ring) regions within the molecule is thought to enhance the pharmacokinetic properties of its derivatives, including absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov

The sulfonamide group is a critical pharmacophore, as evidenced by the affinity of these compounds for human carbonic anhydrases. mdpi.comresearchgate.netnih.gov Schiff bases, characterized by a C=N double bond, are another important class of compounds derived from 3-amino-4-hydroxybenzenesulfonamide, and this imine group is considered essential to their biological properties. researchgate.netnih.gov Furthermore, the exploration of imidazole (B134444) and 5-oxo(thioxo)imidazolone rings as modifications highlights their importance as pharmacophores in modern drug discovery. researchgate.netnih.gov

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the this compound scaffold have a profound impact on its biological activity. For example, in a series of Schiff base derivatives, a parent compound with a phenyl substituent showed moderate affinity for several CA isoenzymes. nih.gov The introduction of a 4-chlorophenyl substituent led to a decrease in the dissociation constant (Kd), indicating stronger binding, whereas 3-fluorophenyl and 4-methoxyphenyl (B3050149) substitutions did not significantly alter the affinity. nih.gov

In a group of aminoketone derivatives, a phenyl substituent resulted in strong affinity for multiple CA isoenzymes. mdpi.com Notably, a 4-chlorophenyl substituent in this series significantly enhanced the binding affinity. mdpi.com The antiproliferative activity of coordination compounds of related 2-aminobenzimidazole (B67599) derivatives also demonstrated substituent effects, with bromo-containing compounds typically being more active than their chloro counterparts. mdpi.com These findings underscore the importance of electronic and steric effects of substituents in modulating the biological activity of the core scaffold.

Carbonic Anhydrase Inhibition by 3-Amino-4-hydroxybenzenesulfonamide Derivatives

| Compound | Substituent | Target Isoenzymes | Binding Affinity (Kd, μM) |

| 2 | Phenyl | CAII, CAIV, CAIX, CAXIV | 16–28 |

| 4 | 4-chlorophenyl | CAII, CAIV, CAIX, CAXIV | 11–22 |

| 10 | Phenyl (aminoketone) | CAI, CAII, CAVII, CAIX, CAXIV | 0.14–3.1 |

This table presents a selection of derivatives and their binding affinities to illustrate the impact of substituents.

Ligand Modification Strategies Based on SAR

The insights gained from structure-activity relationship studies have guided various ligand modification strategies to enhance the potency and selectivity of this compound derivatives. One such strategy involves the synthesis of Schiff bases by condensing the parent compound with different aromatic aldehydes. researchgate.netnih.gov This approach allows for the exploration of a wide range of substituents on the appended aromatic ring.

Another strategy is the introduction of aminoketone fragments, which has been shown to yield compounds with high affinity for several carbonic anhydrase isoenzymes. mdpi.com Further modifications include the synthesis of dimers, such as azine derivatives, by reacting a hydrazone intermediate with a second molecule of a carbonyl compound. researchgate.netnih.gov The development of compounds containing imidazole and 5-oxopyrrolidine moieties also represents a rational design approach based on the understanding that these rings can act as important pharmacophores. researchgate.netnih.gov These strategies demonstrate a clear progression from initial SAR findings to the targeted design of new therapeutic agents. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to correlate the chemical structure of compounds with their biological activity. For sulfonamide derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), as well as Hologram QSAR (HQSAR), have been utilized to probe the essential structural elements for potent inhibitors of targets like the BRD4 protein. nih.gov

These models provide contour plots that help in designing more effective inhibitors. nih.gov For instance, QSAR studies have highlighted the beneficial impact of incorporating bulkier substituents on a pyridinone ring and hydrophobic or electrostatic substituents on a methoxy-substituted phenyl ring to enhance interactions with the target protein. nih.gov The internal and external validation of these QSAR models underscores their robustness and reliability in predicting the activity of new compounds. nih.gov Such in-silico screening, which also includes docking studies, is valuable for predicting pharmacokinetic properties and understanding the binding interactions of drugs with their molecular targets. researchgate.net

Medicinal Chemistry and Non Clinical Drug Discovery Research

Compound as a Building Block for Novel Pharmaceutical Scaffolds

The molecular framework of 2-Amino-4-hydroxybenzenesulfonamide is a recognized building block for creating novel pharmaceutical scaffolds. researchgate.net Its utility stems from the reactive sites—the amino and sulfonamide groups—which allow for the attachment of various chemical moieties to generate libraries of new compounds. Researchers have successfully used this compound as a starting reagent for synthesizing a range of derivatives, including Schiff bases, β-alanines, aminoketones, imidazoles, and 5-oxopyrrolidines. researchgate.netnih.gov